The compound 3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic molecule notable for its unique structural features and potential applications in medicinal chemistry. This compound contains a furan moiety, a sulfonamide group, and an oxadiazole ring, which contribute to its chemical reactivity and biological activity. The molecular formula for this compound is , with a molecular weight of approximately 313.76 g/mol.
This compound can be synthesized from commercially available starting materials, including 4-chlorobenzenesulfonyl chloride and various furan derivatives. The synthesis often involves multiple steps that utilize standard organic chemistry techniques.
This compound falls under the category of sulfonamides and oxadiazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Its structural components suggest potential applications in drug development targeting metabolic pathways.
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves several key steps:
The synthesis may require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor progress and confirm product identity.
The molecular structure of 3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide features:
The compound's structural formula can be represented as follows:
Key structural attributes include:
C1=COC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
The compound can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The products formed from these reactions can lead to derivatives with enhanced biological activities.
The mechanism of action for this compound likely involves its interaction with specific biological targets, such as enzymes or receptors involved in metabolic pathways.
Further studies are required to elucidate the precise biochemical pathways affected by this compound and its potential therapeutic applications.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C13H12ClN3O4S |
Molecular Weight | 313.76 g/mol |
Solubility | Soluble in organic solvents; insoluble in water |
Stability | Stable under normal conditions but sensitive to moisture |
This compound has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: